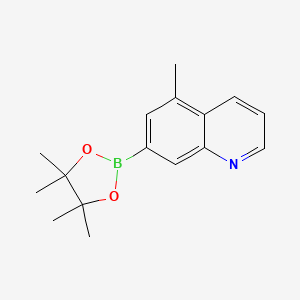
Propanoic acid, 3-bromo-2-methyl-, ethyl ester, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl®-3-bromo-2-methylpropanoate is an organic compound belonging to the class of esters It is characterized by the presence of an ethyl group, a bromine atom, and a methyl group attached to a propanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl®-3-bromo-2-methylpropanoate can be synthesized through several methods. One common approach involves the esterification of 3-bromo-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of Ethyl®-3-bromo-2-methylpropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl®-3-bromo-2-methylpropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products such as 3-hydroxy-2-methylpropanoate or 3-amino-2-methylpropanoate can be formed.
Reduction: 3-bromo-2-methylpropanol.
Hydrolysis: 3-bromo-2-methylpropanoic acid and ethanol.
Applications De Recherche Scientifique
Ethyl®-3-bromo-2-methylpropanoate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Utilized in the production of specialty chemicals and as a building block for polymers and resins.
Mécanisme D'action
The mechanism of action of Ethyl®-3-bromo-2-methylpropanoate primarily involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis, while the bromine atom can participate in nucleophilic substitution reactions. These reactions are facilitated by the presence of suitable catalysts or reagents, leading to the formation of various products depending on the reaction conditions.
Comparaison Avec Des Composés Similaires
Ethyl®-3-bromo-2-methylpropanoate can be compared with other similar compounds such as:
Ethyl 3-bromo-2-methylbutanoate: Similar structure but with an additional carbon in the backbone.
Methyl 3-bromo-2-methylpropanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
3-Bromo-2-methylpropanoic acid: The corresponding carboxylic acid without the ester group.
Uniqueness: Ethyl®-3-bromo-2-methylpropanoate is unique due to its specific combination of an ethyl ester group and a bromine atom, which imparts distinct reactivity and potential for diverse chemical transformations.
Propriétés
Formule moléculaire |
C6H11BrO2 |
|---|---|
Poids moléculaire |
195.05 g/mol |
Nom IUPAC |
ethyl (2R)-3-bromo-2-methylpropanoate |
InChI |
InChI=1S/C6H11BrO2/c1-3-9-6(8)5(2)4-7/h5H,3-4H2,1-2H3/t5-/m0/s1 |
Clé InChI |
VTORDCJYLAYUQF-YFKPBYRVSA-N |
SMILES isomérique |
CCOC(=O)[C@@H](C)CBr |
SMILES canonique |
CCOC(=O)C(C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


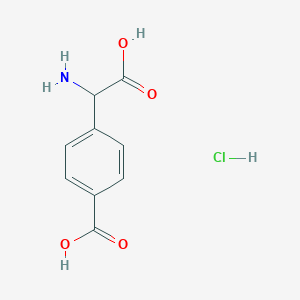
![9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one](/img/structure/B15248413.png)



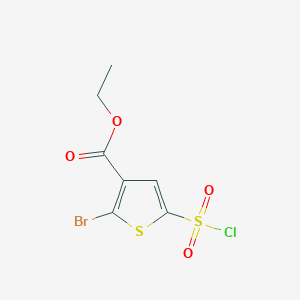
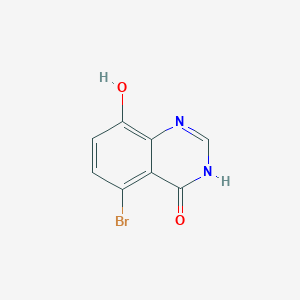
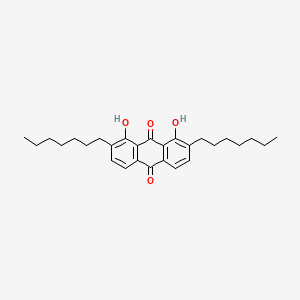
![2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylicacid](/img/structure/B15248454.png)
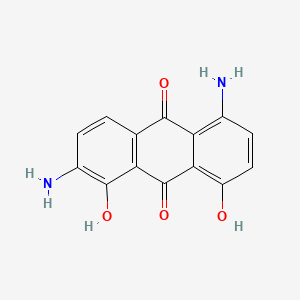
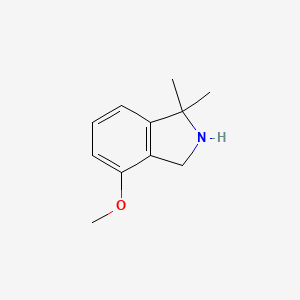
![7-Methyl-5-thioxo-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15248468.png)
